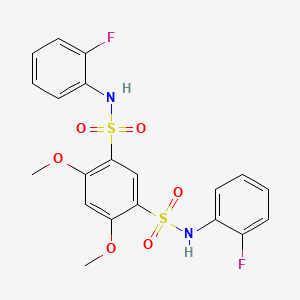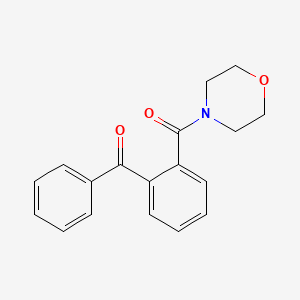![molecular formula C21H28N6S B4786155 1-{(Z)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,5-dimethylphenyl)thiourea](/img/structure/B4786155.png)
1-{(Z)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,5-dimethylphenyl)thiourea
Vue d'ensemble
Description
1-{(Z)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,5-dimethylphenyl)thiourea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The compound features a thiourea group, a pyrimidine ring, and a cyclopentylamino group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(Z)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,5-dimethylphenyl)thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,6-dimethylpyrimidine-2-amine with cyclopentyl isothiocyanate under controlled conditions to form the desired thiourea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{(Z)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,5-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound is investigated for its use in the development of new agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 1-{(Z)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer cells, the compound may induce apoptosis by disrupting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylthiourea: Similar structure but lacks the cyclopentylamino group.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3,5-dimethylphenyl)urea: Similar structure but with a urea group instead of a thiourea group.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3,5-dimethylphenyl)thiourea: Similar structure but without the cyclopentylamino group.
Uniqueness
1-{(Z)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,5-dimethylphenyl)thiourea is unique due to the presence of both the cyclopentylamino group and the thiourea group, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent or chemical intermediate.
Propriétés
IUPAC Name |
1-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6S/c1-13-9-14(2)11-18(10-13)25-21(28)27-20(24-17-7-5-6-8-17)26-19-22-15(3)12-16(4)23-19/h9-12,17H,5-8H2,1-4H3,(H3,22,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFHNTSCROZHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=NC2CCCC2)NC3=NC(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4786072.png)
![(5E)-3-ethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4786076.png)
![1-({4-[(2,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B4786082.png)
![5-chloro-N-[(5-chloro-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide](/img/structure/B4786088.png)

![N-cyclohexyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B4786099.png)

![3-benzyl-5-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-4H-1,2,4-triazole](/img/structure/B4786122.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4786125.png)
![4,4'-[thiobis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B4786147.png)
![methyl 2-{[2-cyano-3-(2,4-diethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4786148.png)
![2-[(3-CHLOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4786166.png)
![ethyl (4-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B4786170.png)
![N-(5-chloro-2-methoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4786173.png)
